molecular formula C19H26N2O4 B7057426 4-tert-butyl-N-[2-[(4,4-dimethyl-2-oxooxolan-3-yl)amino]-2-oxoethyl]benzamide

4-tert-butyl-N-[2-[(4,4-dimethyl-2-oxooxolan-3-yl)amino]-2-oxoethyl]benzamide

Cat. No.: B7057426
M. Wt: 346.4 g/mol
InChI Key: MYDZHHSWYGLZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[2-[(4,4-dimethyl-2-oxooxolan-3-yl)amino]-2-oxoethyl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a benzamide core substituted with a tert-butyl group and a dimethyl-oxolan-3-yl moiety, making it a unique structure for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-[(4,4-dimethyl-2-oxooxolan-3-yl)amino]-2-oxoethyl]benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Oxolan Moiety: The oxolan moiety can be introduced through a nucleophilic substitution reaction where the benzamide is reacted with 4,4-dimethyl-2-oxooxolane in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-[(4,4-dimethyl-2-oxooxolan-3-yl)amino]-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and oxolan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-[(4,4-dimethyl-2-oxooxolan-3-yl)amino]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, binding to their active sites and modulating their activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-[2-[(4,4-dimethyl-2-oxooxolan-3-yl)amino]-2-oxoethyl]benzamide: shares similarities with other benzamide derivatives and oxolan-containing compounds.

    4-tert-butylbenzamide: A simpler analogue lacking the oxolan moiety.

    4,4-dimethyl-2-oxooxolane: A compound containing the oxolan moiety but lacking the benzamide core.

Properties

IUPAC Name

4-tert-butyl-N-[2-[(4,4-dimethyl-2-oxooxolan-3-yl)amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-18(2,3)13-8-6-12(7-9-13)16(23)20-10-14(22)21-15-17(24)25-11-19(15,4)5/h6-9,15H,10-11H2,1-5H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDZHHSWYGLZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C1NC(=O)CNC(=O)C2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.